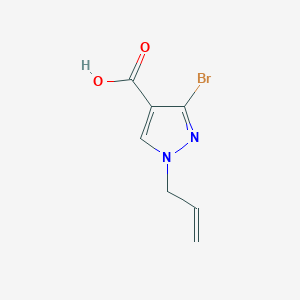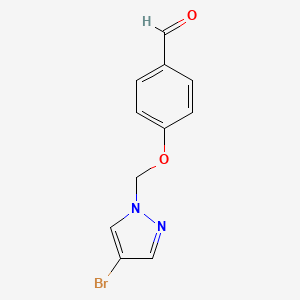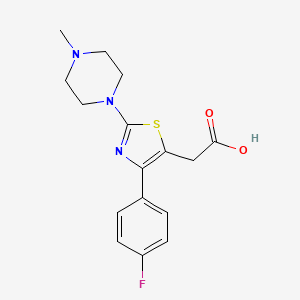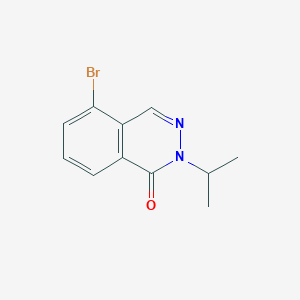
1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an allyl group at the 1-position, a bromine atom at the 3-position, and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by selective bromination and allylation. One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form pyrazoles. Subsequent bromination using bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 3-position. The allylation can be achieved through a palladium-catalyzed cross-coupling reaction with allyl halides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of robust catalysts to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The allyl group can be oxidized to form epoxides or reduced to form saturated derivatives.
Cyclization Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Allylation: Palladium catalysts with allyl halides.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
- Substituted pyrazoles with various functional groups.
- Epoxides and saturated derivatives from the allyl group.
- Cyclized heterocyclic compounds .
Applications De Recherche Scientifique
1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and allyl groups can enhance binding affinity and selectivity towards molecular targets, while the carboxylic acid group can facilitate interactions with active sites .
Comparaison Avec Des Composés Similaires
3-Bromo-1H-pyrazole-4-carboxylic acid: Lacks the allyl group, which may affect its reactivity and applications.
1-Allyl-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom, which can influence its chemical behavior and biological activity.
1-Allyl-3-chloro-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid is unique due to the combination of the allyl and bromine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H7BrN2O2 |
|---|---|
Poids moléculaire |
231.05 g/mol |
Nom IUPAC |
3-bromo-1-prop-2-enylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-3-10-4-5(7(11)12)6(8)9-10/h2,4H,1,3H2,(H,11,12) |
Clé InChI |
INDSDSVREWDMBI-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=C(C(=N1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11792762.png)

![2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792769.png)

![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B11792778.png)
![(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B11792786.png)
![6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792792.png)

![6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol](/img/structure/B11792805.png)
![7-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11792816.png)

![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11792829.png)

